

A Technical Guide to D-Talose: Chemical Identity, Synthesis, and Metabolic Insight

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Compound of Interest

Compound Name: *D-Talose*

Cat. No.: *B119580*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **D-Talose**, a rare aldohexose sugar. It covers its fundamental chemical identifiers, detailed experimental protocols for its synthesis and analysis, and an illustrative representation of its metabolic relevance. The information is curated to support research and development activities in the fields of carbohydrate chemistry, drug discovery, and metabolic studies.

Core Chemical Identifiers of D-Talose

D-Talose is systematically identified by a unique set of chemical descriptors essential for database searches, regulatory submissions, and unambiguous scientific communication. The following table summarizes the key chemical identifiers for **D-Talose**.

Identifier Type	Value	Citation
CAS Number	2595-98-4	[1] [2] [3] [4] [5] [6]
PubChem CID	441035	[7]
InChI	InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1	[1] [2] [3]
InChIKey	GZCGUPFRVQAUUE-KAZBKCHUSA-N	[1] [2] [3]
SMILES	<chem>C([C@@H]1--INVALID-LINK--O)O)O">C@@HO)O</chem>	[7]
Molecular Formula	C6H12O6	[1] [2] [4] [5]
Molecular Weight	180.16 g/mol	[2] [5]
Synonyms	D(+)-Talose, D-talopyranose, aldehydo-D-talose	[1] [2] [7]

Experimental Protocols

This section details methodologies for the enzymatic synthesis and analytical quantification of **D-Talose**, providing a foundation for its production and characterization in a laboratory setting.

Enzymatic Synthesis of D-Talose from D-Galactose

This protocol is based on the conversion of D-galactose to **D-talose** using the enzyme cellobiose 2-epimerase.

Materials:

- D-Galactose
- Cellobiose 2-epimerase (e.g., from *Rhodothermus marinus*)
- MOPS buffer (100 mM, pH 6.3)

- Deionized water
- Heating block or water bath
- Reaction vessels

Procedure:

- **Substrate Preparation:** Prepare a solution of D-galactose in 100 mM MOPS buffer (pH 6.3). A starting concentration of 1.6 M can be used.^[8]
- **Enzyme Addition:** Add the purified cellobiose 2-epimerase to the D-galactose solution. An enzyme concentration of 0.3 mg/mL is a recommended starting point.^[8]
- **Incubation:** Incubate the reaction mixture at 70°C. The reaction time can be varied to balance product purity and yield. For example, a 4.5-hour incubation can yield approximately 23 g/L of **D-talose** with a purity of 86%.^[8] Shorter reaction times will result in higher purity but lower yield.
- **Reaction Termination:** Stop the reaction by heat inactivation of the enzyme, for instance, by incubating the mixture at 95°C for 10 minutes.^[8]
- **Purification (Optional):** The resulting mixture will contain **D-talose**, unreacted D-galactose, and the byproduct D-tagatose.^[8] For applications requiring high purity **D-Talose**, further purification can be achieved using techniques such as preparative high-performance liquid chromatography (HPLC) or simulated moving bed chromatography.

HPLC Analysis of D-Talose

This protocol outlines a high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) method for the separation and quantification of **D-Talose** from a mixture of other aldohexoses.

Instrumentation and Columns:

- High-Performance Liquid Chromatography (HPLC) system equipped with a pulsed amperometric detector.

- Anion-exchange column suitable for carbohydrate analysis (e.g., a column prepared from polystyrene-based copolymer and diamine).

Reagents:

- Sodium hydroxide (NaOH) solutions (e.g., 8 mM and 45 mM), prepared from a 50% (w/w) stock solution with deionized water.
- **D-Talose** standard.
- Deionized water for sample preparation.

Procedure:

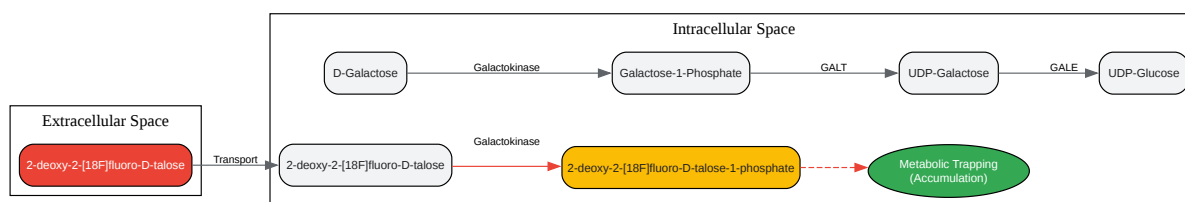
- Sample Preparation: Dilute the sample containing **D-Talose** in deionized water to a concentration within the linear range of the detector, typically around 100 μM .[\[8\]](#)
- Chromatographic Conditions:
 - Flow Rate: 0.5 mL/min.[\[8\]](#)
 - Mobile Phase: A gradient elution can be employed for optimal separation. For instance, start with an isocratic elution with 8 mM NaOH for 12 minutes, followed by a linear gradient from 8 mM to 45 mM NaOH over 13 minutes.[\[8\]](#)
 - Re-equilibration: After the gradient, return to the initial conditions (8 mM NaOH) and allow the column to re-equilibrate for at least 10 minutes before the next injection.[\[8\]](#)
- Detection: Use a pulsed amperometric detector optimized for carbohydrate analysis.
- Quantification: Create a calibration curve using known concentrations of a **D-Talose** standard to quantify the amount in the sample.

Metabolic Pathway Involvement

While **D-Talose** itself is a rare sugar and not a central component of major metabolic pathways in mammals, its structural analogs can provide valuable insights. A notable example is 2-deoxy-2- ^{18}F fluoro-**D-talose** (^{18}F FDT), a positron emission tomography (PET) probe. Studies have

shown that [^{18}F]FDT enters the D-galactose metabolic pathway, also known as the Leloir pathway, where it is phosphorylated by galactokinase.[1] This metabolic trapping of the phosphorylated form allows for the imaging of galactokinase activity.

The following diagram illustrates the entry of the **D-Talose** analog into the Leloir pathway.



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Caption: Metabolic fate of a **D-Talose** analog in the D-galactose pathway.

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References

- 1. Metabolic pathway of 2-deoxy-2-[^{18}F]fluoro-D-talose in mice: trapping in tissue after phosphorylation by galactokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medlink.com [medlink.com]
- 5. Chemoenzymatic Radiosynthesis of 2-Deoxy-2-[^{18}F]fluoro-D-trehalose ([^{18}F]-2-FDTre): A PET Radioprobe for In Vivo Tracing of Trehalose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of L-allose and D-talose from L-psicose and D-tagatose by L-ribose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
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